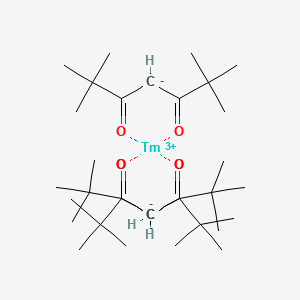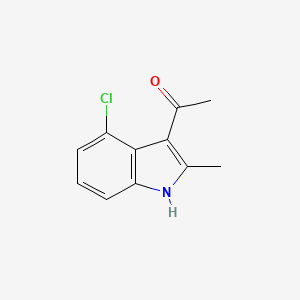![molecular formula C7H6BrN3O B12947663 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)
8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde, followed by bromination and methylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize environmental impact and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-c]pyrimidines.
Applications De Recherche Scientifique
8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups in its structure can influence its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities, including sedative and anxiolytic properties.
Imidazo[1,2-a]pyrimidines: Similar in structure but may have different substitution patterns and biological activities.
Uniqueness: 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol is unique due to the presence of both bromine and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to other imidazo[1,2-c]pyrimidine derivatives.
Propriétés
Formule moléculaire |
C7H6BrN3O |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
8-bromo-7-methyl-6H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H6BrN3O/c1-4-5(8)6-9-2-3-11(6)7(12)10-4/h2-3H,1H3,(H,10,12) |
Clé InChI |
RFHJWMAYSYEQFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC=CN2C(=O)N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)










![N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12947648.png)


